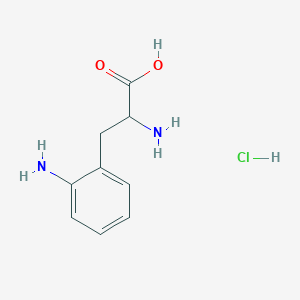![molecular formula C7H8N2O2 B13095833 6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B13095833.png)
6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one is a heterocyclic compound that features a fused ring system consisting of an oxazole ring and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-methyl-2-amino-3-hydroxypyridine with potassium ethylxanthate, leading to the formation of the desired oxazolo[3,2-a]pyrimidine structure . The reaction conditions often include heating the mixture under reflux and subsequent purification steps to isolate the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[3,2-a]pyrimidine oxides, while substitution reactions with amines can produce various amino derivatives.
Aplicaciones Científicas De Investigación
6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential neuroprotective and anti-inflammatory properties. It has shown promise in inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells.
Biological Research: The compound’s ability to interact with specific proteins and pathways makes it a valuable tool in studying cellular processes and disease mechanisms.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one involves its interaction with molecular targets such as proteins and enzymes. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress . These interactions lead to the modulation of cellular processes, including inflammation and apoptosis.
Comparación Con Compuestos Similares
6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one can be compared with other similar compounds, such as:
Oxazolo[3,2-a]pyridinium derivatives: These compounds share a similar fused ring structure and exhibit comparable chemical reactivity.
Pyrimidine derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine derivatives also show similar biological activities, including anti-fibrotic properties.
Propiedades
Fórmula molecular |
C7H8N2O2 |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
6-methyl-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H8N2O2/c1-5-4-8-7-9(6(5)10)2-3-11-7/h4H,2-3H2,1H3 |
Clave InChI |
SNYRCFGELRWHAC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C2N(C1=O)CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


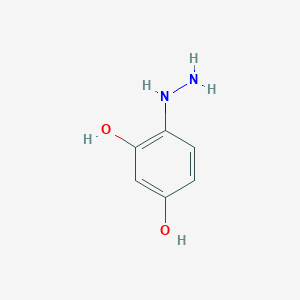
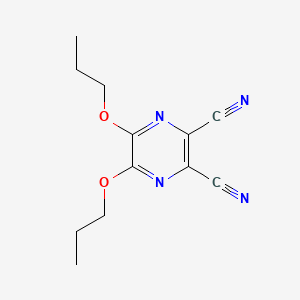
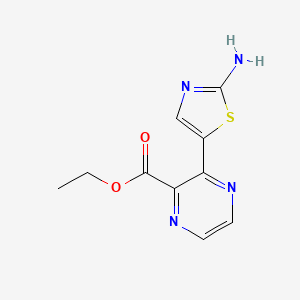
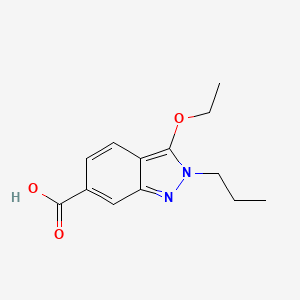
![(E)-tert-Butyl (4-oxo-3-phenyl-1,3-diazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13095792.png)
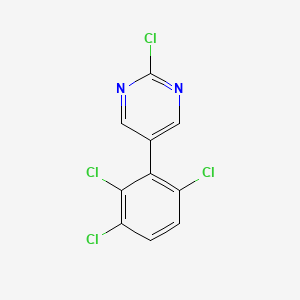
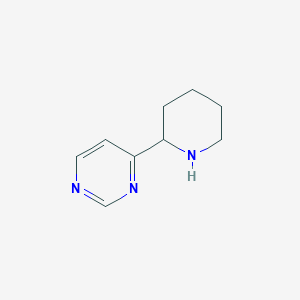
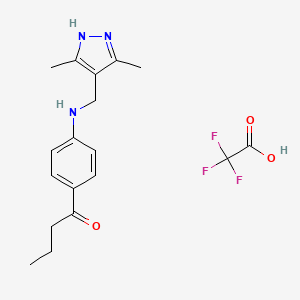
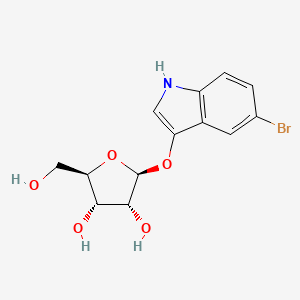
![1-(4-Fluorophenyl)-3-(methylthio)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B13095817.png)
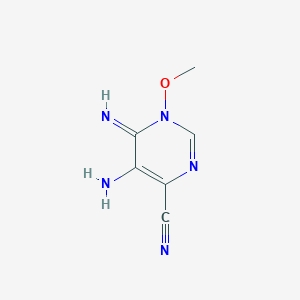
![4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B13095820.png)
![3'-Methoxy-[1,1'-bi(cyclohexan)]-2-amine](/img/structure/B13095844.png)
